molecular formula C27H38N2 B103921 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene CAS No. 258278-28-3

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene

Cat. No. B103921
M. Wt: 390.6 g/mol
InChI Key: XZDYFCGKKKSOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene is a type of N-heterocyclic carbene (NHC) that has gained attention due to its unique structure and properties. The compound features a five-membered ring with a twisted conformation and is characterized by the presence of bulky 2,6-diisopropylphenyl groups at the 1,3-positions on the imidazole ring. This structure has been confirmed by X-ray crystallography, which also revealed a significant dihedral angle between the aromatic rings, enhancing its steric bulk and potentially affecting its reactivity and stability .

Synthesis Analysis

The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene and related compounds typically involves the formation of imidazolinium salts followed by deprotonation to yield the free carbene. For instance, the synthesis of stable 1,3-bis(N,N-dialkylamino)imidazolin-2-ylidenes was achieved from chiral bis-hydrazones, which were then cyclized to imidazolinium salts and treated with a strong base like KN(SiMe3)2 to obtain the free carbene . Another approach involved the C–H bond activation of chloroform at the carbene carbon to prepare a chloroform adduct of the NHC, which was characterized by NMR spectroscopy and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene has been extensively studied. The compound exhibits a twisted conformation within its five-membered ring, and the bulky diisopropylphenyl groups contribute to a significant dihedral angle between the aromatic rings. This structural arrangement has implications for the compound's electronic properties and reactivity . Additionally, the molecular structures of related 2-iminoimidazolines have been reported, indicating that the structural parameters are best described by non-ylidic resonance structures, suggesting that electron delocalization within the imidazole heterocycle does not play a crucial role in these systems .

Chemical Reactions Analysis

The reactivity of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene and related NHCs has been explored in various chemical reactions. For example, the compound has been used to form complexes with transition metals, such as copper, which exhibit luminescence under ambient conditions. This suggests potential applications in materials science and catalysis . Additionally, the synthesis of bis(imidazolin-2-imine) metal dichlorides containing first-row transition metals has been reported, demonstrating the versatility of NHCs in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene are influenced by its bulky substituents and the electronic nature of the carbene center. The luminescence of its copper(I) complex in both solution and solid state suggests interesting photophysical properties, potentially due to metal-to-ligand charge transfer (MLCT) processes . The compound's solid-state structure, characterized by head-to-tail alignment of molecular dipoles and unconventional dihydrogen bonds, highlights its potential for forming unique supramolecular assemblies .

Scientific Research Applications

[3 + 2]-Dipolar Cycloaddition Reactions

This compound is employed in thermal 1,3-dipolar cycloaddition reactions with alkynes, nitriles, and alkenes bearing electron-withdrawing groups. It assists in forming stable NHC-boryl-substituted triazoles, tetrazoles, and triazolidines with good to excellent yields (Merling et al., 2012).

Catalytic Activity in Organic Synthesis

The compound acts as a π-Lewis acid in the synthesis of [IPr·InBr2][SbF6]. It exhibits catalytic activity for hydroarylations, transfer hydrogenations, and cycloisomerizations, making it a versatile catalyst in organic synthesis (Michelet et al., 2015).

Reactivity Between Diboracumulenic and Diborynic Extremes

In a study, a new compound stabilized by 1,3-bis[diisopropylphenyl]-4,5-dihydroimidazol-2-ylidene (SIDip) was synthesized. The π-acidity of the SIDip ligand gives rise to properties between those of L-B2-L compounds stabilized by different ligands. This highlights its role in modulating reactivity and structural properties (Böhnke et al., 2015).

Ruthenium Olefin Metathesis Catalysts

This compound has been used in the synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. It shows excellent activity in macrocyclizations and cross metathesis due to its stability (Bantreil & Nolan, 2011).

Synthesis of NHC-Bearing Silver and Rhodium Complexes

It has been used in preparing silver(I) complexes which are characterized by NMR spectroscopy and X-ray diffraction. These complexes have shown reactivity with elemental sulfur and formed unique Cu-centered complexes (Paas et al., 2006).

Activation of X−H Bonds

The compound is part of the synthesis of novel copper complexes which can activate various X−H bonds, demonstrating its versatility in bond activation (Fortman et al., 2010).

Catalysis in Cross-Coupling Reactions

It forms anionic iron(II) complexes that show high activity in cross-coupling reactions of alkyl halides, demonstrating its utility in catalysis (Gao et al., 2010).

Future Directions

Given the tremendous importance of NHC ligands in homogeneous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The synthesis of “1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” hinges upon cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This approach in ligand design is demonstrated through the facile synthesis of BIAN-IPr# and Np#, two ligands that differ in steric properties and N-wingtip arrangement .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDYFCGKKKSOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447035
Record name SIPr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene

CAS RN

258278-28-3
Record name SIPr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Reactant of Route 2
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Reactant of Route 3
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Reactant of Route 4
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Reactant of Route 5
Reactant of Route 5
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Reactant of Route 6
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene

Citations

For This Compound
2
Citations
NA Giffin, AD Hendsbee, JD Masuda - … Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C27H38N2, is the first reported free imidazolidin-2-ylidene carbene with 2, 6-diisopropylphenyl groups in the 1, 3-positions. The five-membered ring adopts a twisted conformation and the dihedral angle between the aromatic rings is 48.81 (6)°. Both isopropyl groups attached to one of the benzene rings are disordered over two sets of sites in 0.74 (2): 0.26 (2) and 0.599 (8): 0.401 (8) ratios.
Number of citations: 15 scripts.iucr.org
JD Masuda, NA Giffin, AD Hendsbee - 2010 - library2.smu.ca
The title compound, C 27 H 38 N 2, is the first reported free imidazolidin-2-ylidene carbene with 2, 6-diisopropylphenyl groups in the 1, 3-positions. The five-membered ring adopts a twisted conformation and the dihedral angle between the aromatic rings is 48.81 (6)[degrees symbol]. Both isopropyl groups attached to one of the benzene rings are disordered over two sets of sites in 0.74 (2): 0.26 (2) and 0.599 (8): 0.401 (8) ratios.
Number of citations: 0 library2.smu.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.